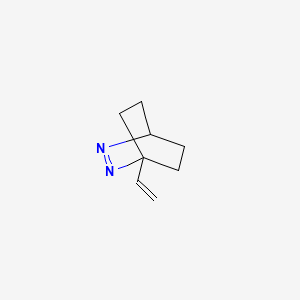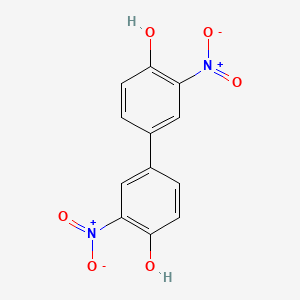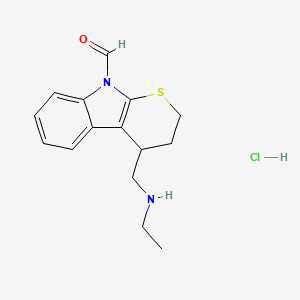
9-Acetyl-N-methyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acetyl-N-methyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetyl-N-methyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride typically involves the cycloalkylation of 2-alkylthioindoles. The process can be carried out using various reagents, including magnesium or zinc, which facilitate the cyclization reaction . The reaction conditions often involve non-polar solvents and proceed via an S_N2 mechanism .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes ensuring high yields, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis could be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
9-Acetyl-N-methyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Applications De Recherche Scientifique
9-Acetyl-N-methyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9-Acetyl-N-methyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,9-Tetrahydrothiopyrano[2,3-b]indoles: These compounds share a similar core structure and are synthesized via similar cycloalkylation reactions.
Indole Derivatives: Other indole derivatives, such as 1-ketotetrahydrocarbazole, also exhibit a range of biological activities.
Uniqueness
What sets 9-Acetyl-N-methyl-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine hydrochloride apart is its specific substitution pattern and the presence of the thiopyrano ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Propriétés
Numéro CAS |
73426-16-1 |
|---|---|
Formule moléculaire |
C15H19ClN2OS |
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
4-(ethylaminomethyl)-3,4-dihydro-2H-thiopyrano[2,3-b]indole-9-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C15H18N2OS.ClH/c1-2-16-9-11-7-8-19-15-14(11)12-5-3-4-6-13(12)17(15)10-18;/h3-6,10-11,16H,2,7-9H2,1H3;1H |
Clé InChI |
RFCYSGNTLCTRQD-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1CCSC2=C1C3=CC=CC=C3N2C=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid]](/img/structure/B14460641.png)

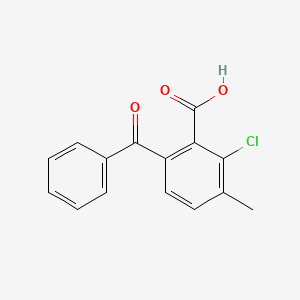
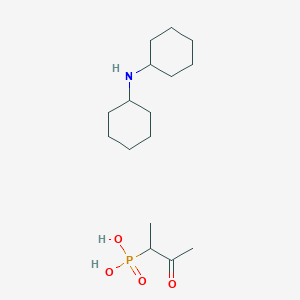

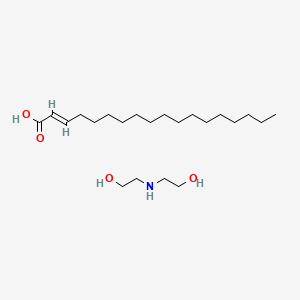
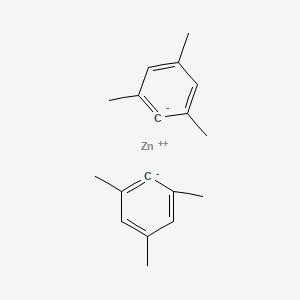

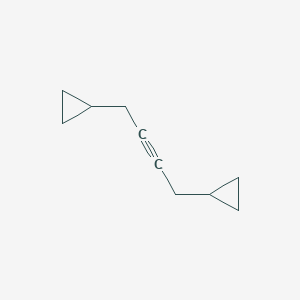
![Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane](/img/structure/B14460702.png)
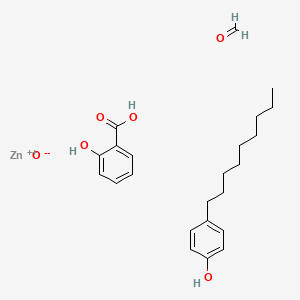
![[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14460718.png)
